
Sodium phthalimide
Overview
Description
Sodium phthalimide is an organic compound derived from phthalimide, where the hydrogen atom of the imide group is replaced by a sodium ion. It is commonly used as a reagent in organic synthesis, particularly in the Gabriel synthesis of primary amines. This compound is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Sodium phthalimide is a derivative of phthalimide, which is a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .
Mode of Action
This compound is readily deprotonated by bases such as sodium hydroxide to give the corresponding anion . This anion can then react with electrophiles such as alkyl halides in a process known as the Gabriel Synthesis . The high acidity of the imido N-H is the result of the pair of flanking electrophilic carbonyl groups .
Biochemical Pathways
For instance, they can undergo carbonylative cyclization of aromatic amides, carbonylative cyclization of o-dihaloarenes/o-haloarenes, cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .
Result of Action
For instance, some phthalimides have been found to exhibit antiproliferative activity against cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation of this compound . Additionally, the presence of other chemical species in the environment can influence the reactivity of this compound .
Biochemical Analysis
Biochemical Properties
Sodium phthalimide plays a role in biochemical reactions. It is used as a precursor to other organic compounds, indicating that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds, such as phthalimide derivatives, have been shown to exhibit antineoplastic activities against cancer cells This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form salts upon treatment with bases such as sodium hydroxide . The high acidity of the imido N-H is the result of the pair of flanking electrophilic carbonyl groups This suggests that this compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in metabolic pathways as a precursor to other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phthalimide can be synthesized by reacting phthalimide with sodium hydroxide. The reaction involves the deprotonation of phthalimide by sodium hydroxide, resulting in the formation of this compound and water:
C8H5NO2+NaOH→C8H4NO2Na+H2O
Industrial Production Methods: In industrial settings, this compound is produced by heating phthalimide with an excess of sodium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion of phthalimide to this compound.
Types of Reactions:
Nucleophilic Substitution: this compound is a strong nucleophile and can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylphthalimides. This reaction is the basis of the Gabriel synthesis for producing primary amines.
Reduction: this compound can be reduced to phthalimide using reducing agents such as lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed to phthalic acid and ammonia under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and this compound in an aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Major Products:
N-alkylphthalimides: Formed from nucleophilic substitution reactions.
Phthalimide: Formed from reduction reactions.
Phthalic acid and ammonia: Formed from hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Sodium phthalimide is widely recognized for its role in the Gabriel synthesis , where it serves as a nitrogen source for the preparation of primary amines. The compound reacts with alkyl halides to form N-alkylphthalimides, which can be hydrolyzed to yield primary amines.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Gabriel Synthesis | Formation of primary amines from alkyl halides | N-alkylphthalimides |
Hydrolysis | Conversion of N-alkylphthalimides to amines | Primary amines |
Reduction | Reduction of phthalimide to phthalic acid | Phthalic acid and ammonia |
Medicinal Chemistry
Phthalimide derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Notable applications include:
- Antitumor Activity : Compounds such as thalidomide have demonstrated efficacy against various cancers.
- Anti-inflammatory Properties : Several derivatives are being explored as treatments for autoimmune diseases.
- Antimicrobial Effects : Research indicates potential against bacterial and fungal infections.
Table 2: Biological Activities of Phthalimide Derivatives
Activity Type | Example Compounds | Target Conditions |
---|---|---|
Antitumor | Thalidomide | Multiple myeloma |
Anti-inflammatory | Apremilast | Psoriasis, rheumatoid arthritis |
Antimicrobial | N-phenyl phthalimides | Infections caused by Plasmodium spp. |
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. It also serves as an intermediate in synthesizing various agrochemicals and polymers.
Synthesis of Antitumor Agents
A study highlighted the synthesis of novel phthalimide derivatives that exhibited significant cytotoxicity against cancer cell lines. The derivatives were synthesized via a multi-step process involving this compound as a key intermediate.
Development of Antimicrobial Agents
Research focused on the design and synthesis of N-phenyl phthalimides showed promising results against Plasmodium falciparum, indicating potential for developing new antimalarial drugs.
Comparison with Similar Compounds
- Potassium phthalimide
- Lithium phthalimide
- N-alkylphthalimides
Biological Activity
Sodium phthalimide, a derivative of phthalimide, has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article synthesizes current findings on the biological activity of this compound, supported by case studies and research data.
Chemical Structure and Properties
This compound is characterized by its phthalimide moiety, which is a bicyclic structure consisting of a five-membered lactam ring fused to a six-membered aromatic ring. Its general formula is . The hydrophobic nature of phthalimides facilitates their ability to penetrate biological membranes, enhancing their bioavailability and therapeutic efficacy .
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of this compound and its derivatives against various pathogens. For instance:
- Antibacterial Activity : A study evaluated several phthalimide derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 0.49 to 31.5 μg/mL, indicating significant antibacterial potential comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : this compound has also shown antifungal activity against strains such as Candida albicans and Aspergillus niger, with effective concentrations noted in several trials .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | MIC (μg/mL) | Activity Type | Reference |
---|---|---|---|
This compound | 0.49 - 31.5 | Antibacterial | |
This compound | Varies | Antifungal |
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of enzymes such as DNA gyrase B and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis . Molecular docking studies have provided insights into the binding affinities and interactions between this compound derivatives and these target enzymes.
Case Study: Anticancer Efficacy
In a recent study, a series of novel phthalimide derivatives were synthesized and evaluated for their antiproliferative effects. The results demonstrated that specific modifications to the phthalimide structure significantly enhanced their cytotoxicity against HepG-2 cells, suggesting that structural optimization could lead to more effective anticancer agents .
Anti-inflammatory and Analgesic Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation and pain. Studies have shown that it can reduce inflammatory markers in various animal models.
- Analgesic Activity : The compound has been reported to alleviate pain in experimental models, further supporting its therapeutic potential in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly influenced by their structural modifications. The introduction of various substituents at specific positions on the phthalimide ring can enhance their potency against specific biological targets.
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
sodium;isoindol-2-ide-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVYJJCKYSGCR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of sodium phthalimide in organic synthesis, as highlighted in the research?
A1: The research emphasizes the use of this compound as a reagent for introducing nitrogen into organic molecules. Specifically, it acts as a synthetic equivalent for ammonia in Gabriel synthesis, facilitating the preparation of primary amines. [, ] This is exemplified by its reaction with 4-chloromethyl styrene copolymers, leading to the incorporation of amino groups into the polymer structure. [] Additionally, this compound demonstrates reactivity with various electrophiles like alkyl halides and aziridinium intermediates, further highlighting its versatility in amine synthesis. [, ]
Q2: Can you elaborate on the catalytic properties of this compound, particularly in the context of dihydropyrano[2,3-g] chromene synthesis?
A2: While this compound is commonly known as a reagent in Gabriel synthesis, one of the papers explores its catalytic potential. [] It acts as a catalyst in conjunction with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) ionic liquid in the one-pot synthesis of dihydropyrano[2,3-g] chromenes. This method utilizes readily available starting materials like aldehydes, malononitrile, and 2,5-dihydroxy-1,4-benzoquinone. The described benefits include mild reaction conditions, ease of product isolation, high yields, and the potential for large-scale synthesis. []
Q3: How does the structure of phthalimide derivatives relate to their reactivity with vinylic halides?
A3: Research indicates that copper-catalyzed Gabriel reactions, typically employed for aryl halides, can be extended to vinylic halides using this compound. [] The study also explores the reactivity of sodium salts derived from other imide analogs like succinimide, maleimide, and dibenzamide. While these analogs successfully form N-phenyl derivatives upon reaction with vinylic halides, they exhibit lower reactivity compared to this compound. This observation suggests that the specific structure of the phthalimide ring contributes to the enhanced reactivity observed with this compound. [] Further research could elucidate the precise structural features responsible for this difference in reactivity.
Q4: Are there any insights into the analytical techniques used to characterize this compound and its reaction products?
A4: The research papers highlight a range of analytical methods used to characterize this compound derivatives and the products formed in its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, is extensively employed for structural elucidation. [, ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy provides information about functional groups present in the synthesized compounds. [, ] Mass spectrometry and elemental analysis are also mentioned as techniques for confirming molecular weight and elemental composition. [] For polymeric materials, Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution, while Dynamic Mechanical Thermal Analysis (DMTA) provides insights into the glass transition temperature, which is indicative of the material's physical properties. []
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